N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609402-95-0
VCID: VC3084520
InChI: InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
SMILES: CNC(=O)CC1CCNC1.Cl
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol

N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride

CAS No.: 1609402-95-0

Cat. No.: VC3084520

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride - 1609402-95-0

Specification

CAS No. 1609402-95-0
Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
IUPAC Name N-methyl-2-pyrrolidin-3-ylacetamide;hydrochloride
Standard InChI InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H
Standard InChI Key RUKNSWPRAZTOAV-UHFFFAOYSA-N
SMILES CNC(=O)CC1CCNC1.Cl
Canonical SMILES CNC(=O)CC1CCNC1.Cl

Introduction

Chemical Structure and Properties

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride belongs to the family of substituted acetamides containing a pyrrolidine ring. The compound features a pyrrolidine ring with an N-methyl-acetamide group attached at the 3-position, existing in three stereochemical forms: racemic mixture and two enantiomers.

Chemical Identity

ParameterInformation
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.66 g/mol
CAS NumbersRacemic: 1624261-23-9, (R)-isomer: 1788036-25-8, (S)-isomer: 1215264-39-3
IUPAC NamesRacemic: N-methyl-N-pyrrolidin-3-ylacetamide;hydrochloride
(R)-isomer: N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride
(S)-isomer: N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
SMILESCC(=O)N(C)C1CCNC1.Cl (racemic)
InChIInChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H (racemic)
InChIKeyDZPRWZNOJJPSLX-UHFFFAOYSA-N (racemic)

The compound's structural formula consists of a five-membered pyrrolidine ring with nitrogen at position 1, and an N-methyl-acetamide substituent at position 3. The hydrochloride salt form enhances the compound's water solubility and stability .

Stereochemistry and Isomeric Forms

The compound's stereogenic center at the 3-position of the pyrrolidine ring leads to two distinct enantiomers with potentially different biological activities.

Enantiomeric Forms

EnantiomerCAS NumberStructure Feature
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride1788036-25-83R configuration at pyrrolidine ring
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride1215264-39-33S configuration at pyrrolidine ring

Both enantiomers can be represented with specific InChIKeys - DZPRWZNOJJPSLX-OGFXRTJISA-N for the (R)-isomer and DZPRWZNOJJPSLX-FJXQXJEOSA-N for the (S)-isomer . The stereochemistry may significantly influence biological activity, as is common with chiral pharmaceutical compounds.

Synthesis Methods

While the search results don't provide specific synthetic routes for N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, several approaches can be inferred from related compounds.

Structure-Activity Relationships

Understanding the relationship between the structure of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride and its potential biological activity requires examination of its key functional groups.

Key Structural Features

  • Pyrrolidine Ring: Contributes to the compound's basicity and provides a rigid cyclic structure that can influence receptor binding.

  • N-Methyl Group: The N-methylation on the pyrrolidine nitrogen affects the compound's basicity, lipophilicity, and potential for hydrogen bonding.

  • Acetamide Moiety: Provides potential hydrogen bond acceptor sites that may be important for receptor interactions.

  • Stereogenic Center: The stereochemistry at the 3-position can significantly influence biological activity and receptor selectivity.

Comparison with Structurally Related Compounds

CompoundStructural SimilarityPotential Relevance
N-Methyl-2-(pyridin-3-yl)acetamideContains similar N-methylacetamide groupMay share similar pharmacophore elements
1-PyrrolidineethanamineContains pyrrolidine core with substituentHas documented pKa of 9.74, suggesting similar basicity characteristics
N-Methyl-3-pyrrolidinyl CyclopentylmandelateContains 3-substituted pyrrolidine with N-methyl groupMay share similar pharmacokinetic properties
SupplierProduct FormPurityCAS Number
Ambeed(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride98%1215264-39-3
Avantor(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride98%1215264-39-3
BLDPharmN-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochlorideNot specified1624261-23-9

The commercial availability of both the racemic mixture and individual enantiomers facilitates research exploration of potential stereoisomer-specific effects .

Analytical Characterization

Analytical methods for characterizing N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride are important for establishing identity, purity, and quality.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for:

  • Methyl protons of the acetyl group (around δ 2.0-2.2 ppm)

  • N-methyl protons (around δ 2.8-3.0 ppm)

  • Pyrrolidine ring protons (various signals between δ 1.5-3.5 ppm)

For related acetamide compounds, the following NMR data has been reported:

  • δ 2.90 (H of N-methyl substituents)

  • δ 3.54 (H on methylene radicals)

  • δ 5.12 (H on amino groups)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for purity analysis, with GC analysis reported for related compounds achieving >99% purity detection .

ParameterInformation
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH315-H319 (Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsP264-P280-P302+P352-P337+P313-P362+P364-P332+P313
UN NumberN/A
StorageInert atmosphere, Room Temperature

Future Research Directions

Several promising research avenues could be pursued with N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride:

  • Comprehensive Physical Property Characterization: Determination of solubility profiles, pKa values, log P, melting point, and other physicochemical parameters

  • Pharmacological Screening: Investigation of potential receptor binding profiles, particularly at opioid receptors based on structural similarities to known ligands

  • Comparative Enantiomer Studies: Evaluation of potential differences in biological activity between the (R) and (S) enantiomers

  • Synthetic Methodology Development: Optimization of synthetic routes for higher yields and stereoselective synthesis

  • Structure-Activity Relationship Studies: Systematic modification of the basic structure to develop more potent or selective compounds for specific targets

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: A Comprehensive Review

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, also referred to as N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride, is a chemical compound with structural features suggesting potential applications in pharmaceutical research. Despite limited specific literature on this compound, its unique molecular architecture presents opportunities for exploration in medicinal chemistry and related fields.

Chemical Structure and Properties

N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride belongs to the family of substituted acetamides containing a pyrrolidine ring. The compound features a pyrrolidine ring with an N-methyl-acetamide group attached at the 3-position, existing in three stereochemical forms: racemic mixture and two enantiomers.

Chemical Identity

ParameterInformation
Molecular FormulaC₇H₁₅ClN₂O
Molecular Weight178.66 g/mol
CAS NumbersRacemic: 1624261-23-9, (R)-isomer: 1788036-25-8, (S)-isomer: 1215264-39-3
IUPAC NamesRacemic: N-methyl-N-pyrrolidin-3-ylacetamide;hydrochloride
(R)-isomer: N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride
(S)-isomer: N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
SMILESCC(=O)N(C)C1CCNC1.Cl (racemic)
InChIInChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H (racemic)
InChIKeyDZPRWZNOJJPSLX-UHFFFAOYSA-N (racemic)

The compound's structural formula consists of a five-membered pyrrolidine ring with nitrogen at position 1, and an N-methyl-acetamide substituent at position 3. The hydrochloride salt form enhances the compound's water solubility and stability .

Stereochemistry and Isomeric Forms

The compound's stereogenic center at the 3-position of the pyrrolidine ring leads to two distinct enantiomers with potentially different biological activities.

Enantiomeric Forms

EnantiomerCAS NumberStructure Feature
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride1788036-25-83R configuration at pyrrolidine ring
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride1215264-39-33S configuration at pyrrolidine ring

Both enantiomers can be represented with specific InChIKeys - DZPRWZNOJJPSLX-OGFXRTJISA-N for the (R)-isomer and DZPRWZNOJJPSLX-FJXQXJEOSA-N for the (S)-isomer . The stereochemistry may significantly influence biological activity, as is common with chiral pharmaceutical compounds.

Synthesis Methods

While the search results don't provide specific synthetic routes for N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, several approaches can be inferred from related compounds.

Structure-Activity Relationships

Understanding the relationship between the structure of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride and its potential biological activity requires examination of its key functional groups.

Key Structural Features

  • Pyrrolidine Ring: Contributes to the compound's basicity and provides a rigid cyclic structure that can influence receptor binding.

  • N-Methyl Group: The N-methylation on the pyrrolidine nitrogen affects the compound's basicity, lipophilicity, and potential for hydrogen bonding.

  • Acetamide Moiety: Provides potential hydrogen bond acceptor sites that may be important for receptor interactions.

  • Stereogenic Center: The stereochemistry at the 3-position can significantly influence biological activity and receptor selectivity.

Comparison with Structurally Related Compounds

CompoundStructural SimilarityPotential Relevance
N-Methyl-2-(pyridin-3-yl)acetamideContains similar N-methylacetamide groupMay share similar pharmacophore elements
1-PyrrolidineethanamineContains pyrrolidine core with substituentHas documented pKa of 9.74, suggesting similar basicity characteristics
N-Methyl-3-pyrrolidinyl CyclopentylmandelateContains 3-substituted pyrrolidine with N-methyl groupMay share similar pharmacokinetic properties
SupplierProduct FormPurityCAS Number
Ambeed(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride98%1215264-39-3
Avantor(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride98%1215264-39-3
BLDPharmN-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochlorideNot specified1624261-23-9

The commercial availability of both the racemic mixture and individual enantiomers facilitates research exploration of potential stereoisomer-specific effects .

Analytical Characterization

Analytical methods for characterizing N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride are important for establishing identity, purity, and quality.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for:

  • Methyl protons of the acetyl group (around δ 2.0-2.2 ppm)

  • N-methyl protons (around δ 2.8-3.0 ppm)

  • Pyrrolidine ring protons (various signals between δ 1.5-3.5 ppm)

For related acetamide compounds, the following NMR data has been reported:

  • δ 2.90 (H of N-methyl substituents)

  • δ 3.54 (H on methylene radicals)

  • δ 5.12 (H on amino groups)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for purity analysis, with GC analysis reported for related compounds achieving >99% purity detection .

ParameterInformation
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH315-H319 (Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsP264-P280-P302+P352-P337+P313-P362+P364-P332+P313
UN NumberN/A
StorageInert atmosphere, Room Temperature

Future Research Directions

Several promising research avenues could be pursued with N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride:

  • Comprehensive Physical Property Characterization: Determination of solubility profiles, pKa values, log P, melting point, and other physicochemical parameters

  • Pharmacological Screening: Investigation of potential receptor binding profiles, particularly at opioid receptors based on structural similarities to known ligands

  • Comparative Enantiomer Studies: Evaluation of potential differences in biological activity between the (R) and (S) enantiomers

  • Synthetic Methodology Development: Optimization of synthetic routes for higher yields and stereoselective synthesis

  • Structure-Activity Relationship Studies: Systematic modification of the basic structure to develop more potent or selective compounds for specific targets

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